R-106583-d3 (Prasugrel Metabolite)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

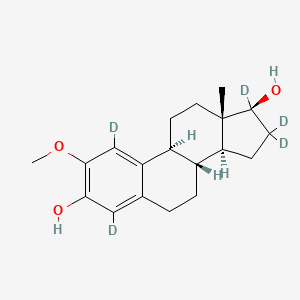

R-106583-d3 is an isotope labelled derivative of Prasugrel Metabolite . Prasugrel is a platelet inhibitor, which can be used to prevent the formation of blood clots . The molecular formula of R-106583-d3 is C19H19FNO3SD3 .

Physical and Chemical Properties Analysis

R-106583-d3 has a molecular weight of 366.47 . Other specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique

Metabolite Prediction and Quantification

- Prediction of Prasugrel Active Metabolite Concentrations: R-106583 is used in a multilinear regression correlation model to quantitatively predict concentrations of Prasugrel's active metabolite (Pras-AM) from downstream inactive metabolites, including R-106583. This model helps in estimating Pras-AM exposure in patients, with minor deviation and good reliability across various patient demographics (Ernest et al., 2009).

Stereoselective Inhibition and Pharmacology

- Stereoselective Inhibition of Platelet Aggregation: Studies have shown that R-106583, as a part of Prasugrel's active metabolites, contributes to the inhibition of platelet aggregation through its action on the platelet P2Y12 ADP receptor. This is significant in the context of its stereoselective properties and its role in antiplatelet activities (Hasegawa et al., 2005).

Pharmacokinetics and Biotransformation

- Prasugrel Metabolism and Biotransformation: R-106583 is a key intermediate in the metabolism of Prasugrel. Studies on its disposition in humans have elucidated the process of hydrolysis and further metabolism, leading to the formation of active and inactive metabolites, with R-106583 being a significant step in this metabolic pathway (Farid et al., 2007).

Platelet Activation and Inhibition

- Inhibition of Platelet Procoagulant Activities: Research indicates that R-106583, as part of Prasugrel's active metabolite, inhibits ADP- and collagen-stimulated platelet procoagulant activities. This is critical in understanding its role in preventing thrombosis and related cardiovascular events (Frelinger et al., 2008).

Metabolic Pathways and Enzyme Interactions

- Role in Metabolic Pathways: The metabolic fate of Prasugrel, including the formation of R-106583, involves interactions with various cytochromes and enzymes. This is vital for understanding its pharmacokinetics and the potential for drug-drug interactions (Rehmel et al., 2006).

Mécanisme D'action

- By inhibiting ADP-mediated platelet activation, R-106583-d3 plays a crucial role in reducing thrombotic cardiovascular events .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

R-106583-d3 (Prasugrel Metabolite) functions as a platelet inhibitor by interacting with the P2Y12 receptor on platelets. This interaction prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting platelet activation and aggregation. The compound is metabolized in vivo to form the active metabolite, which specifically and irreversibly antagonizes the P2Y12 class of ADP receptors . The enzymes involved in this metabolic process include cytochrome P450 enzymes such as CYP3A4, CYP2B6, CYP2C9, and CYP2C19 .

Cellular Effects

R-106583-d3 (Prasugrel Metabolite) has significant effects on various cell types, particularly platelets. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation, which is crucial for reducing thrombotic cardiovascular events . Additionally, studies have shown that R-106583-d3 does not increase cell proliferation in human tumor cell lines, indicating its lack of tumorigenic potential .

Molecular Mechanism

The molecular mechanism of R-106583-d3 (Prasugrel Metabolite) involves its conversion to the active metabolite R-138727, which binds irreversibly to the P2Y12 receptor on platelets . This binding inhibits ADP-induced platelet aggregation by preventing the activation of the G-protein-coupled receptor signaling pathway . The irreversible nature of this binding ensures prolonged inhibition of platelet function, which is beneficial for patients at risk of thrombotic events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of R-106583-d3 (Prasugrel Metabolite) have been observed to be stable over time. The compound is rapidly hydrolyzed in vivo to form the inactive thiolactone R-95913, which is then converted to the active metabolite R-138727 by cytochrome P450 enzymes . The stability and degradation of R-106583-d3 have been studied extensively, and it has been found to maintain its efficacy in inhibiting platelet aggregation over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of R-106583-d3 (Prasugrel Metabolite) vary with different dosages. Higher doses result in greater inhibition of platelet aggregation, while lower doses produce a less pronounced effect . Studies have shown that the compound is well-tolerated at therapeutic doses, but higher doses may lead to increased risk of bleeding . The threshold effects and toxicities observed in these studies provide valuable insights into the safe and effective use of R-106583-d3 in clinical settings .

Metabolic Pathways

R-106583-d3 (Prasugrel Metabolite) is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The parent compound, Prasugrel, is rapidly hydrolyzed to form the inactive thiolactone R-95913, which is then metabolized to the active metabolite R-138727 . This metabolic pathway involves the enzymes CYP3A4, CYP2B6, CYP2C9, and CYP2C19, which play a crucial role in the formation of the active metabolite .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for R-106583-d3 involves the conversion of prasugrel to the active metabolite R-138727, followed by deuteration at specific positions to obtain the deuterated form R-106583-d3.", "Starting Materials": ["Prasugrel", "D2O", "Deuterated reagents"], "Reaction": ["Step 1: Conversion of prasugrel to R-138727 using a suitable reagent and solvent system", "Step 2: Deuteration at specific positions using deuterated reagents and D2O as the solvent", "Step 3: Purification of the product using chromatography or other suitable methods"] } | |

Numéro CAS |

1795133-28-6 |

Formule moléculaire |

C19H19FNO3SD3 |

Poids moléculaire |

366.47 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

916599-27-4 (unlabelled) |

Synonymes |

2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methyl-d3-thio)-3-piperidinylidene]acetic Acid; R 106583-d3; Prasugrel Metabolite M5-d3 |

Étiquette |

Prasugrel Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)